molecular formula C5H3F2N3 B2619167 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 1625636-71-6

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2619167
CAS RN: 1625636-71-6
M. Wt: 143.097
InChI Key: KJHBRFKCVIKKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .


Molecular Structure Analysis

The molecular formula of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is C6H6F2N2O2 . Its structures were confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .


Chemical Reactions Analysis

The preference of OCH3 to be coplanar with the phenyl ring stems from the conjugation of the oxygen lone pairs with the aromatic π system .


Physical And Chemical Properties Analysis

The compound is a white to light yellow to light orange powder . Its melting point is between 204.0 to 208.0 °C .

Advantages and Limitations for Lab Experiments

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its potent inhibitory activity against FAAH and MAGL, which makes it a valuable tool for studying the endocannabinoid system. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile, including the development of more potent and selective inhibitors of FAAH and MAGL. Additionally, this compound may have potential applications in the treatment of various diseases such as cancer and neurological disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile can be synthesized using various methods, including the reaction of 3,5-difluoro-4-nitrophenylhydrazine with ethyl cyanoacetate in the presence of a base. This reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the endocannabinoid system. This compound has also been shown to have activity against various cancer cell lines, making it a potential anticancer agent.

Safety and Hazards

The compound is harmful if swallowed and causes skin and serious eye irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBRFKCVIKKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.